Tataramide B

Acetylcholinesterase inhibition Lignanamide structure-activity relationship Neurodegenerative disease research

Tataramide B (CAS 187655-56-7), also widely known as grossamide, is a naturally occurring lignanamide belonging to the 2-arylbenzofuran flavonoid subclass. It is a polyphenolic secondary metabolite originally isolated from the roots of Acorus tatarinowii and the herbs of Datura stramonium Linn.

Molecular Formula C36H36N2O8
Molecular Weight 624.7 g/mol
Cat. No. B1330619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTataramide B
Molecular FormulaC36H36N2O8
Molecular Weight624.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
InChIInChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)
InChIKeyDROXVBRNXCRUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tataramide B (Grossamide) Procurement Guide: Chemical Identity, Natural Sources, and Research-Grade Specifications


Tataramide B (CAS 187655-56-7), also widely known as grossamide, is a naturally occurring lignanamide belonging to the 2-arylbenzofuran flavonoid subclass [1]. It is a polyphenolic secondary metabolite originally isolated from the roots of Acorus tatarinowii and the herbs of Datura stramonium Linn. [2]. The compound has the molecular formula C₃₆H₃₆N₂O₈ and a molecular weight of 624.70 g/mol, with a defined stereochemistry of (2R,3S) as documented in authoritative chemical databases [1]. Tataramide B is commercially supplied as a powder with typical purity ≥98%, verified by HPLC and NMR [3]. For procurement purposes, it is critical to note that Tataramide B is the same chemical entity as grossamide; any substitution with grossamide sourced from different plant origins (e.g., Cannabis sativa seed, Polygonum multiflorum) must be verified for equivalent stereochemical configuration, as (2R,3R)-rel forms are also reported under the grossamide name [1].

Why Tataramide B Cannot Be Replaced by Generic Lignanamides or In-Class Analogs


Lignanamides are a structurally diverse class of phenylpropanoid dimers, and minor differences in substitution patterns or stereochemistry produce markedly divergent biological profiles. Tataramide B (grossamide) illustrates this phenomenon precisely. Despite sharing a core benzofuran scaffold with analogs such as cannabisin F and 3,3'-demethyl-grossamide, Tataramide B exhibits a distinct acetylcholinesterase (AChE) inhibition profile—22.42% inhibition versus 87.37% and 47.16% for its closest structural analogs, respectively, at identical concentrations [1]. Furthermore, in silico antifungal screening reveals that Tataramide B achieves a docking score of -9.9 kcal/mol against ERG1, surpassing the reference inhibitor terbinafine (-8.7 kcal/mol), yet molecular dynamics simulations show a detrimental binding free energy of +9.81 kcal/mol, indicating that favorable docking does not translate to stable binding [2]. This unusual in silico behavior underscores that even compounds with near-identical molecular formulas cannot be assumed to have interchangeable target engagement profiles. Researchers and procurement specialists must therefore verify the exact identity and stereochemistry of their lignanamide of interest, rather than relying on in-class substitution.

Quantitative Evidence Guide: Tataramide B Differentiation from Closest Analogs


Acetylcholinesterase (AChE) Inhibition Activity Relative to Lignanamide Analogs

Tataramide B (grossamide) demonstrates 22.42% inhibition of acetylcholinesterase at 0.1 mg/ml, which is significantly lower than closely related lignanamides. By comparison, 3,3'-demethyl-grossamide achieves 87.37% inhibition and cannabisin F achieves 47.16% inhibition under identical assay conditions [1]. This places Tataramide B as a relatively weak AChE inhibitor within the hemp seed lignanamide series, making it useful as a negative control or for studies requiring a lignanamide scaffold with minimal off-target cholinergic effects.

Acetylcholinesterase inhibition Lignanamide structure-activity relationship Neurodegenerative disease research

In Silico Antifungal Target Engagement: Docking Scores and Molecular Dynamics Stability Against ERG6 and ERG1

In a virtual screening campaign of 14,965 phytochemicals against Candida albicans ERG6 (C-24 sterol methyltransferase), Tataramide B achieved a docking score of -8.4 kcal/mol, exceeding the known ERG6 inhibitor tomatidine (-7.9 kcal/mol) but slightly weaker than daturataturin A (-8.8 kcal/mol) and disogluside (-8.6 kcal/mol) [1]. Notably, against the ERG1 (squalene epoxidase) target, Tataramide B exhibited the strongest docking score among all tested compounds at -9.9 kcal/mol, surpassing the clinical antifungal terbinafine (-8.7 kcal/mol). However, 100 ns molecular dynamics simulations revealed that Tataramide B displays increased conformational flexibility (RMSD ~0.27 nm) and, critically, a detrimental MM/PBSA binding free energy of +9.81 kcal/mol, indicating that the initially favorable docking pose does not result in a stable protein-ligand complex. In contrast, daturataturin A showed a robust binding free energy of -42.26 kcal/mol [1].

Antifungal drug discovery Ergosterol biosynthesis inhibition Molecular docking and dynamics

Anti-Inflammatory Macrophage Polarization via Immunometabolic Reprogramming

Tataramide B (grossamide, GSE) has been shown to shift macrophage polarization from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype through metabolic reprogramming. Specifically, GSE significantly down-regulates M1 biomarkers (Cd32a, Cd80, Cd86) while up-regulating M2 indicators (Cd163, Mrc1, Socs1) in LPS-stimulated macrophages [1]. This is mechanistically linked to the rescue of the fragmented TCA cycle, reduction of nitric oxide-mediated inhibition of oxidative phosphorylation, and maintenance of redox (NAD+/NADH) and energy (ATP/ADP) homeostasis [1]. While other lignanamides such as cannabisin F are reported to inhibit NF-κB and reduce ROS production, the specific combination of macrophage polarization via TCA cycle repair and arginase/iNOS modulation has not been demonstrated for the majority of in-class lignanamides, suggesting a differentiated polypharmacology profile for Tataramide B.

Macrophage polarization Immunometabolism Anti-inflammatory natural products

Stereochemical Configuration and Sourcing Reproducibility

Tataramide B is documented with the specific absolute stereochemistry (2R,3S) by PubChem and authoritative natural product databases, based on isolation from Acorus tatarinowii and Datura stramonium [1] [2]. This contrasts with grossamide entries in some other databases that list the (2R,3R)-rel relative configuration, often associated with material isolated from Cannabis sativa seed or Capsicum annuum [1]. The topological polar surface area (TPSA) of Tataramide B is 147.00 Ų with an XLogP3-AA of 4.9, indicating moderate lipophilicity [1]. Commercial sourcing from Datura stramonium Linn. typically yields purity ≥98%, with identity confirmed by NMR and HPLC [3]. For reproducible research, specifying Tataramide B by CAS number and plant origin ensures consistent stereochemical identity, which is critical given that even minor stereochemical variations in lignanamides may influence biological activity.

Stereochemistry Natural product sourcing Reproducibility

Recommended Application Scenarios for Tataramide B Based on Quantitative Differentiation Evidence


Negative Control or Low-AChE-Inhibition Lignanamide Scaffold in Neuroprotection Assays

Tataramide B is the lignanamide of choice when a benzofuran scaffold is required for neuroprotection or neuroinflammation studies but minimal acetylcholinesterase inhibition is essential to avoid confounding cholinergic effects. Its 22.42% AChE inhibition at 0.1 mg/ml is 3.9-fold lower than 3,3'-demethyl-grossamide, making it suitable as a negative control or baseline comparator in structure-activity relationship (SAR) studies of lignanamide AChE inhibitors [1].

Computational Chemistry Benchmark Compound for False-Positive Docking Identification

The unusual combination of a strong AutoDock Vina docking score (-9.9 kcal/mol against ERG1) with a highly unfavorable MM/PBSA binding free energy (+9.81 kcal/mol) makes Tataramide B a valuable benchmark compound for validating computational pipelines. Researchers developing or calibrating virtual screening workflows can use Tataramide B as a known false-positive control to test whether their post-docking rescoring or MD simulation protocols correctly identify unstable complexes [1].

Immunometabolism-Focused Anti-Inflammatory Research

For research programs investigating the intersection of immunology and cellular metabolism, Tataramide B offers a mechanistically differentiated probe. Unlike many lignanamides that primarily act through NF-κB inhibition, Tataramide B has been shown to rescue the TCA cycle, modulate the arginase/iNOS/NO axis, and shift macrophage polarization from M1 to M2 in a manner tied to metabolic reprogramming [1]. This makes it a preferred tool for studies where metabolic readouts (NAD+/NADH, ATP/ADP, oxygen consumption rate) are primary endpoints.

Stereochemistry-Dependent Pharmacological Studies

Tataramide B's defined (2R,3S) absolute configuration, as opposed to the (2R,3R)-rel form often associated with generic grossamide, makes it the appropriate choice for studies investigating stereochemistry-dependent biological recognition. Procurement from verified Datura stramonium sources with documented stereochemistry ensures reproducibility in chiral selectivity experiments involving enzymes, receptors, or transporters that may discriminate between lignanamide enantiomers [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tataramide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.